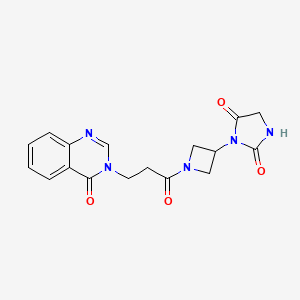
3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is a synthetic organic compound with a complex structure, featuring multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions:: The preparation of 3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic synthesis, starting from readily available precursors. Key steps include:
Formation of the quinazolinone ring: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Attachment of the azetidinone moiety: This step may involve nucleophilic substitution reactions, utilizing azetidinone precursors.
Incorporation of the imidazolidinedione ring: This often requires the use of urea derivatives under controlled conditions.
Industrial Production Methods:: On an industrial scale, the synthesis might involve optimized reaction conditions, such as:
Catalysts: Utilization of specific catalysts to improve yield and selectivity.
Solvents: Selection of suitable solvents to facilitate the reactions and ensure product purity.
Temperature and Pressure: Precise control over reaction temperature and pressure to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:: 3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The quinazolinone ring can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction of the imidazolidinedione ring may be achieved with reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the azetidinone and quinazolinone rings.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Temperatures: Reactions often require controlled temperatures, ranging from -10°C to 100°C.
Major Products:: Reactions can yield various products, depending on conditions. For example:
Oxidation: Converts quinazolinone to quinazoline N-oxides.
Reduction: Converts imidazolidinedione to hydroxyimides.
Substitution: Yields substituted azetidinones and quinazolinones.
Scientific Research Applications
This compound has shown potential in diverse research fields:
Chemistry::Catalysis: Used as a ligand in catalytic systems.
Antimicrobial Agents: Studied for antimicrobial properties.
Pharmaceutical Development: Potential as a drug candidate for treating various diseases.
Materials Science: Application in the development of advanced materials.
Mechanism of Action
The compound's mechanism of action involves interactions with molecular targets, such as enzymes and receptors.
Molecular Targets::Enzymes: Inhibition of specific enzymes involved in disease pathways.
Receptors: Binding to receptors, modulating their activity.
Signal Transduction: Altering signaling pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds::
4-oxoquinazolin-3(4H)-yl derivatives.
Azetidin-3-yl containing compounds.
Imidazolidine-2,4-dione derivatives.
Uniqueness:: This compound's uniqueness lies in its combined structural features, leading to distinct chemical properties and biological activities.
Properties
IUPAC Name |
3-[1-[3-(4-oxoquinazolin-3-yl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c23-14(21-8-11(9-21)22-15(24)7-18-17(22)26)5-6-20-10-19-13-4-2-1-3-12(13)16(20)25/h1-4,10-11H,5-9H2,(H,18,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEBBWJLKOYFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)N4C(=O)CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
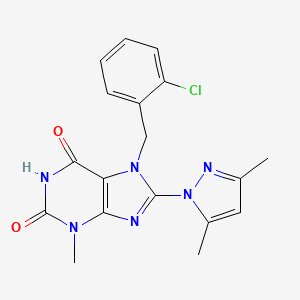
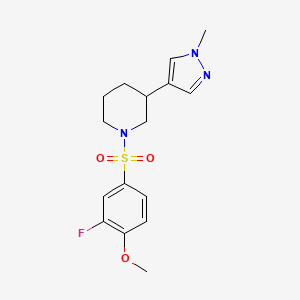
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2590077.png)
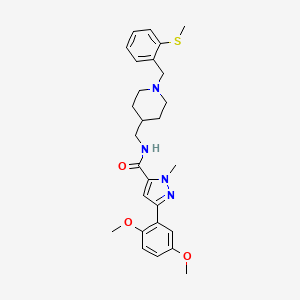
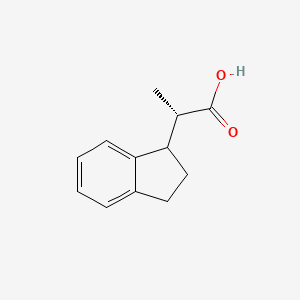
![6-(azepane-1-sulfonyl)-2-[(2-chloro-6-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2590080.png)
![1-[Bis(2-hydroxyethyl)amino]-3-(2,4,6-tribromophenoxy)propan-2-OL hydrochloride](/img/structure/B2590081.png)
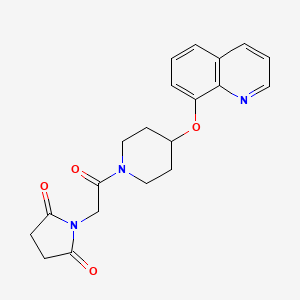
![N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2590087.png)
![3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2590090.png)
![1-(4-chlorophenyl)-5-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2590091.png)
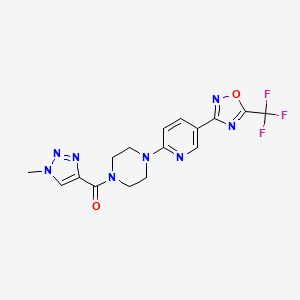
![6-Fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2590095.png)
![6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2590096.png)
